molecular formula C11H17BO2 B3288217 Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]- CAS No. 851199-87-6

Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]-

Cat. No. B3288217
CAS RN: 851199-87-6
M. Wt: 192.06 g/mol
InChI Key: SSDYYLGUUURCPY-UHFFFAOYSA-N
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Description

“Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .


Synthesis Analysis

Boronic acids are synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid .


Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The molecular formula of “(4-{[(2,2-Dimethylpropyl)amino]methyl}phenyl)boronic acid” is CHBNO .


Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The compound bortezomib with a boronic acid group is a drug used in chemotherapy . The boron atom in this molecule is a key substructure because through it certain proteasomes are blocked that would otherwise degrade proteins .

Future Directions

The status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-4-11(2,3)9-5-7-10(8-6-9)12(13)14/h5-8,13-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDYYLGUUURCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259136
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851199-87-6
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851199-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1,1-Dimethylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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